molecular formula C18H20ClN3O5S B2633859 5-chloro-N-(3-(methylsulfonamido)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1903651-60-4

5-chloro-N-(3-(methylsulfonamido)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No.: B2633859
CAS No.: 1903651-60-4
M. Wt: 425.88
InChI Key: CUPHKGOIXUMZLY-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(methylsulfonamido)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a chloro group, a methylsulfonamido phenyl group, and a tetrahydropyran-4-yloxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-(methylsulfonamido)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.

    Sulfonation: Introduction of the methylsulfonamido group.

    Halogenation: Chlorination to introduce the chloro group.

    Coupling Reactions: Formation of the nicotinamide core and subsequent coupling with the tetrahydropyran-4-yloxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-(methylsulfonamido)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-chloro-N-(3-(methylsulfonamido)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-(methylsulfonamido)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3-(methylsulfonamido)phenyl)nicotinamide: Lacks the tetrahydropyran-4-yloxy group.

    N-(3-(methylsulfonamido)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide: Lacks the chloro group.

Uniqueness

5-chloro-N-(3-(methylsulfonamido)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[3-(methanesulfonamido)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5S/c1-28(24,25)22-14-4-2-3-13(10-14)21-17(23)12-9-16(19)18(20-11-12)27-15-5-7-26-8-6-15/h2-4,9-11,15,22H,5-8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPHKGOIXUMZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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